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Dermaseptin AA-2-5

Cat. No.: B1577125
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Description

Origin and Discovery within Hylidae Amphibians

The dermaseptin (B158304) superfamily represents a large collection of host defense peptides primarily found in the skin secretions of frogs belonging to the Hylidae family. sci-hub.seresearchgate.net These peptides are a crucial component of the innate immune system of these amphibians, offering protection against a wide array of pathogens in their environment. imrpress.com The discovery of dermaseptins dates back to 1991, with the first member identified from the skin of Phyllomedusa sauvagii. researchgate.netnih.gov This initial finding opened the door to the characterization of a multitude of related peptides from various South American and Australian hylid species. sci-hub.se

Dermaseptins are synthesized as precursor proteins, known as prepropeptides, which are then processed to release the mature, active peptide. nih.gov These precursors exhibit a highly conserved N-terminal preprosequence, a feature that signifies their shared genetic lineage. sci-hub.se The genes encoding these peptides are believed to have originated from a common ancestral gene, which subsequently underwent numerous duplications and diversifications, leading to the vast array of dermaseptin-related peptides seen today. kambonomad.com This evolutionary strategy has resulted in different frog species possessing unique repertoires of these defensive peptides. sci-hub.sekambonomad.com

Dermaseptin AA-2-5, in particular, is a recombinant antimicrobial peptide originally derived from the skin secretions of the frog Agalychnis annae. Like other members of its superfamily, it is a product of this extensive evolutionary history of gene duplication and modification within the Hylidae family.

Classification and Nomenclature of Dermaseptins, including this compound (DRP-AA 2-5, Dermaseptin-A4)

The classification of the dermaseptin superfamily is complex, reflecting the immense diversity generated by evolution. kambonomad.com While united by their conserved precursor regions, the mature peptides exhibit significant structural and functional differences. kambonomad.com This has led to the grouping of these peptides into distinct families based on their structural characteristics. sci-hub.se These families include the dermaseptins sensu stricto (in the strict sense), phylloseptins, dermatoxins, and others. sci-hub.se

The nomenclature for these peptides has been systematically developed to reflect their origin and relationships. The root "Dermaseptin" is often followed by a letter or letters indicating the species from which it was isolated. For instance, "DRS" can be appended with letters to denote the species, such as 'S' for Phyllomedusa sauvagii. sci-hub.se Peptides that are related to dermaseptins but are structurally distinct are often termed "dermaseptin-related peptides" or "DRP". sci-hub.se

This compound is also known by the designation DRP-AA 2-5. sci-hub.seresearchgate.net The "DRP" signifies it as a dermaseptin-related peptide, and "AA" points to its origin from Agalychnis annae. The numerical designation further specifies the particular peptide. It is important to note that nomenclature can sometimes be complex, with some peptides having multiple names; for example, adenoregulin (B117734) is also known as dermaseptin B2. sci-hub.sekambonomad.com

Below is an interactive data table detailing the classification and origin of selected dermaseptin superfamily members.

Peptide FamilyExample PeptideAbbreviationOriginating Species
DermaseptinDermaseptin S1DRS-S1Phyllomedusa sauvagii
DermaseptinDermaseptin B2DRS-B2Phyllomedusa bicolor
Dermaseptin-Related PeptideThis compoundDRP-AA 2-5Agalychnis annae
PhylloseptinPhylloseptin-OPS-OPhyllomedusa oreades
DermatoxinDermatoxin-SPhyllomedusa sauvagii

Biological Significance as Host Defense Peptides

The primary biological role of dermaseptins is to act as host defense peptides (HDPs), providing a first line of defense against pathogenic microorganisms. researchgate.netjmb.or.kr These peptides are generally cationic, meaning they carry a net positive charge, and are amphipathic, possessing both hydrophobic and hydrophilic regions. imrpress.com This structure is crucial for their mechanism of action, which typically involves interacting with and disrupting the negatively charged cell membranes of microbes. researchgate.netimrpress.com

Dermaseptins exhibit a broad spectrum of activity against a wide range of pathogens, including:

Bacteria: They are effective against both Gram-positive and Gram-negative bacteria. sci-hub.senih.gov

Fungi and Yeasts: They show potent activity against various fungal and yeast species. sci-hub.sekambonomad.com

Protozoa: Certain dermaseptins have demonstrated the ability to kill protozoan parasites. nih.govkambonomad.com

Viruses: Some members of the superfamily have shown antiviral activity against enveloped viruses. kambonomad.comnih.gov

This broad-spectrum antimicrobial activity makes them a vital part of the frog's defense system. imrpress.com A remarkable feature of many dermaseptins is their ability to kill microbial cells rapidly and effectively, often without causing significant harm to the host's own cells. nih.gov This selectivity is a key area of research, as it suggests their potential as therapeutic agents with minimal side effects. The mechanism of action is often lytic, meaning they create pores or disruptions in the microbial membrane, leading to cell death. sci-hub.se This direct physical disruption of the membrane is a mode of action that is less likely to lead to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. imrpress.com

Properties

bioactivity

Antibacterial

sequence

GLVSGLLNTAGGLLGDLLGSLGSLSG

Origin of Product

United States

Molecular Biology and Biogenesis of Dermaseptin Aa 2 5

Gene Encoding and Precursor Structure of Dermaseptin (B158304) AA-2-5

The genetic blueprint for dermaseptin peptides, including AA-2-5, is stored in precursor-encoding cDNAs. semanticscholar.org These precursors, known as preprodermaseptins, share a distinctive and highly conserved architecture that contrasts sharply with the variability of the final active peptide. nih.govnih.gov

The open-reading frame of a typical dermaseptin precursor, such as that for Dermaseptin-SS1, is composed of 68 amino acid residues. semanticscholar.org Analysis of these precursors reveals a modular design comprising a signal peptide, an acidic spacer, a processing site, and the mature peptide sequence. semanticscholar.orgpreprints.org

Conserved N-terminal Preprosequence

A defining feature of the dermaseptin superfamily is the remarkably conserved N-terminal preprosequence, which can be observed both within and between different frog species. sci-hub.seresearchgate.net This region is approximately 50 residues long and consists of two main parts:

A 22-residue signal peptide: This hydrophobic sequence is located at the N-terminus and is essential for guiding the nascent polypeptide chain into the endoplasmic reticulum for secretion. sci-hub.seconicet.gov.ar

An acidic prosequence: Following the signal peptide is an acidic spacer region, typically 20 to 24 residues in length, which is rich in glutamic and aspartic acids. sci-hub.seresearchgate.netoup.com This acidic domain terminates with a canonical Lys-Arg (KR) processing signal, which is recognized by prohormone convertases. sci-hub.seuc.pt

The high degree of conservation in this preproregion, extending even to the 5' and 3'-untranslated regions of the corresponding mRNAs, suggests a critical biological function. sci-hub.senih.gov

Hypervariable C-terminal Mature Peptide Domain

In stark contrast to the conserved N-terminus, the C-terminal domain of the preprodermaseptin is hypervariable. sci-hub.seresearchgate.net This region encodes the mature antimicrobial peptide, and its sequence varies significantly, giving rise to a diverse arsenal (B13267) of peptides with different structures and activities. nih.gov This hypervariability is a hallmark of the dermaseptin gene family and is the basis for the wide range of antimicrobial specificities observed. ijbs.com The mature peptide domain is where the biological activity of dermaseptins resides, enabling them to combat bacteria, fungi, and other microorganisms. nih.gov

Biosynthetic Processing and Maturation

The journey from a gene to a functional dermaseptin peptide involves a multi-step biosynthetic process. Following the translation of the preprodermaseptin mRNA, the precursor protein is directed to the secretory pathway. nih.gov

Within the trans-Golgi network and secretory granules, the precursor undergoes a series of post-translational modifications. uc.ptnih.gov The signal peptide is cleaved off, and endoproteolytic cleavage at the dibasic Lys-Arg site releases the mature peptide from the acidic prosequence. uc.ptmdpi.com In many cases, the mature peptide undergoes further modification, such as C-terminal amidation, which often utilizes a glycine (B1666218) residue as a donor. semanticscholar.orgmdpi.com This final processing step is crucial for the stability and biological activity of many dermaseptins. The mature peptides are then stored in the secretory granules of the dermal glands until they are released in response to stress or injury. nih.gov

Evolutionary Dynamics of Dermaseptin Genes and Peptides, focusing on Diversifying Selection

The evolutionary history of dermaseptin genes is a compelling example of adaptive evolution. The striking dichotomy between the conserved preproregion and the hypervariable mature peptide region suggests that these two domains are subject to different evolutionary pressures. oup.com

The high conservation of the N-terminal preprosequence points to its essential role in the proper processing and trafficking of the peptide. nih.gov In contrast, the hypervariability of the C-terminal mature peptide is thought to be driven by diversifying selection (also known as positive selection). oup.commdpi.com This evolutionary mechanism favors the emergence of new peptide variants, allowing the host to adapt to a constantly changing microbial environment. nih.gov

Diversifying selection acts to increase genetic variance by favoring two or more distinct phenotypes, which in this case are different dermaseptin peptides with unique antimicrobial properties. libretexts.org The continuous co-evolutionary "arms race" between the frog and its pathogens drives the rapid evolution of the mature peptide-coding region. nih.gov This results in a vast library of antimicrobial peptides, each potentially targeting different microbial species or strains. mdpi.com While gene duplication and point mutations contribute to this diversity, diversifying selection is the driving force that promotes the fixation of beneficial mutations in the mature peptide domain, leading to an expanded and more effective antimicrobial defense system. oup.commdpi.com

Structural Determinants and Structure Function Relationships of Dermaseptin Aa 2 5

Primary Amino Acid Sequence Analysis and Unique Features of Dermaseptin (B158304) AA-2-5

The dermaseptin family of peptides, to which Dermaseptin AA-2-5 belongs, is characterized by several conserved features within their primary amino acid sequences. These peptides are typically 28 to 34 amino acids in length. nih.govsemanticscholar.org A hallmark of the dermaseptin family is the presence of a tryptophan (Trp) residue at the third position from the N-terminus. nih.govsemanticscholar.orgnih.govmdpi.commdpi.com Additionally, a conserved motif, often represented as -AA(A/G)KAAL(G/N)A-, is frequently found in the middle region of these peptides. nih.govmdpi.commdpi.commdpi.com Dermaseptins are also characterized by their cationic nature, possessing a net positive charge due to the presence of several lysine (B10760008) (Lys) residues. nih.govnih.govmdpi.commdpi.comresearchgate.net

The precursor proteins of dermaseptins, known as preprodermaseptins, exhibit a highly conserved N-terminal preprosequence of about 50 residues, which includes a 22-residue signal peptide and an acidic intervening sequence. sci-hub.se This is followed by a highly variable C-terminal sequence that corresponds to the mature antimicrobial peptide. sci-hub.se

Table 1: General Features of Dermaseptin Family Peptides

FeatureDescription
Length Typically 28–34 amino acids. nih.govsemanticscholar.org
Conserved Residues A Tryptophan (Trp) residue is commonly found at position 3. nih.govsemanticscholar.orgnih.govmdpi.commdpi.com
Conserved Motif A mid-region motif of -AA(A/G)KAAL(G/N)A- is often present. nih.govmdpi.commdpi.commdpi.com
Net Charge Possess a net positive charge due to multiple Lysine (Lys) residues. nih.govnih.govmdpi.commdpi.comresearchgate.net
Precursor Structure Derived from preprodermaseptin precursors with a conserved N-terminal preprosequence and a variable C-terminal antimicrobial domain. sci-hub.se

Secondary Structure Elucidation: Amphipathic α-Helical Conformation

A defining characteristic of dermaseptins, including this compound, is their ability to adopt an amphipathic α-helical secondary structure, particularly in membrane-mimicking environments. nih.govmdpi.commdpi.comresearchgate.netnih.govmdpi.com This conformation is crucial for their biological activity. nih.gov In an aqueous solution, these peptides are typically unstructured, existing in a random coil state. nih.govmdpi.commdpi.comrsc.orguq.edu.au However, upon encountering a lipid membrane, they undergo a conformational change. mdpi.comrsc.orgsoton.ac.uk

The resulting α-helix is amphipathic, meaning it has two distinct faces: a hydrophobic face and a hydrophilic face. colostate.edu The hydrophobic residues are positioned on one side of the helix, allowing for interaction with the lipid core of the cell membrane, while the hydrophilic, positively charged residues are on the opposite face, interacting with the negatively charged components of microbial membranes. nih.govmdpi.comcolostate.edu This segregation of hydrophobic and hydrophilic residues is a key factor in the peptide's ability to disrupt membranes. nih.gov The stability and extent of this helical structure can be influenced by the specific amino acid sequence and the surrounding environment. nih.gov

The transition from a random coil to an α-helical structure is a critical step in the mechanism of action for many antimicrobial peptides, including dermaseptins. mdpi.comrsc.orgsoton.ac.uk In an aqueous environment, the peptide chain is flexible and lacks a defined secondary structure. nih.govmdpi.commdpi.comuq.edu.au However, when the peptide comes into contact with a membrane or a membrane-mimetic environment, such as a solution containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), it folds into a more ordered α-helical conformation. nih.govmdpi.commdpi.comuq.edu.au

This transition is driven by the favorable interactions between the peptide and the membrane environment. The hydrophobic face of the forming helix partitions into the nonpolar interior of the lipid bilayer, while the cationic residues on the hydrophilic face interact with the negatively charged headgroups of the phospholipids (B1166683) in the bacterial membrane. nih.govuq.edu.au Circular dichroism (CD) spectroscopy is a common technique used to observe this coil-to-helix transition, showing a characteristic shift in the spectra upon the addition of membrane-mimicking solvents. nih.govmdpi.com This induced folding is a hallmark of many membrane-active peptides and is essential for their disruptive capabilities. mdpi.com

Importance of Specific Amino Acid Residues and Domains for Activity

The N-terminal region of dermaseptins is considered crucial for their antimicrobial activity. mdpi.comresearchgate.net Studies have shown that the N-terminal domain is responsible for the selective interaction with the bacterial cell membrane. researchgate.netpreprints.org Truncated versions of dermaseptins, consisting of the N-terminal portion (e.g., residues 1-18), have been shown to retain significant antimicrobial activity, while the C-terminal helix is thought to be more involved in non-specific membrane lysis. mdpi.comresearchgate.netpreprints.org However, the full length of the peptide is often required for complete membrane permeabilization and lysis. mdpi.com Deletion of even a few amino acids from the N-terminus can lead to a progressive loss of potency.

The net positive charge of dermaseptins, primarily conferred by lysine residues, is a critical factor for their interaction with negatively charged bacterial membranes. nih.govmdpi.comresearchgate.netmdpi.commdpi.com This electrostatic attraction is the initial step in the peptide's mechanism of action, concentrating the peptide at the microbial surface. mdpi.com Increasing the net positive charge, often through the substitution of neutral or acidic amino acids with lysine, can enhance the antimicrobial potency of dermaseptin derivatives. nih.govmdpi.com The distribution of these lysine residues on the hydrophilic face of the α-helix is essential for maintaining the amphipathic nature of the peptide and its selective toxicity towards microbes over host cells. mdpi.com

The tryptophan residue at position 3 is a highly conserved feature among dermaseptins and is considered important for their activity. nih.govmdpi.comresearchgate.netpreprints.org The indole (B1671886) side chain of tryptophan is thought to play a key role in the peptide's interaction with the lipid bilayer. semanticscholar.org It can anchor the peptide to the membrane interface, facilitating the subsequent insertion and disruption of the membrane. Studies involving the substitution of this tryptophan have often resulted in reduced antimicrobial efficacy, highlighting its significance in the peptide's function. nih.gov

Table 2: Summary of Key Structural Determinants and their Roles

Structural FeatureLocation/DescriptionFunctional Significance
N-terminal Domain The initial segment of the peptide chain. mdpi.comresearchgate.netCrucial for selective interaction with bacterial membranes and overall antimicrobial activity. mdpi.comresearchgate.netpreprints.org
Lysine Residues Distributed throughout the sequence, contributing to a net positive charge. nih.govmdpi.comresearchgate.netmdpi.commdpi.comMediate electrostatic attraction to negatively charged microbial membranes, enhancing potency. mdpi.com
Tryptophan (Trp) Conserved at position 3. nih.govmdpi.comresearchgate.netpreprints.orgAnchors the peptide to the membrane interface, facilitating membrane interaction and disruption. semanticscholar.org
Amphipathic α-helix Formed in membrane-like environments. nih.govmdpi.commdpi.comresearchgate.netnih.govmdpi.comAllows for insertion into and disruption of the lipid bilayer, which is the primary mechanism of action. nih.gov

Influence of Lysine Residues and Net Positive Charge

Impact of Peptide Modifications on Bioactivity and Selectivity

Chemical modifications are a key strategy to enhance the therapeutic properties of AMPs. These alterations can improve stability, increase antimicrobial potency, and modulate selectivity towards microbial versus host cells.

Truncation, the shortening of a peptide chain from either the N- or C-terminus, has been a valuable tool in elucidating the functional domains of dermaseptins. Studies have shown that the N-terminal domain of dermaseptins is crucial for its selective interaction with bacterial cell membranes, while the C-terminal region is more involved in non-specific membrane lysis. mdpi.com

Research on N-terminal fragments of dermaseptins has revealed that peptides with 16 to 19 amino acid residues can retain significant antimicrobial activity. mdpi.com However, a drastic reduction in this activity is observed when the peptide is shortened to less than 13 residues. mdpi.com For instance, the loss of even a few amino acids can dramatically affect the antibacterial potency of the reference peptide. asm.org This is often attributed to alterations in critical physical properties such as reduced charge, hydrophobicity, and structural integrity, which are vital for the function of AMPs. asm.org

Conversely, C-terminal truncation can also impact bioactivity. For example, shortening the C-terminal end of K4S4(1-16) resulted in a specific cytotoxic concentration (CC50) of 68.9 μg/mL. nih.gov In studies on Dermaseptin S4, the N-terminal 5 amino acids were found to be critical for its antiviral activity, with the derivative S4(6-28) losing all inhibitory potential. researchgate.net The C-terminus, however, appears to stabilize this activity, as S4(1-16) showed significantly reduced inhibition compared to the full-length peptide. researchgate.net

Table 1: Impact of Truncation on the Bioactivity of Dermaseptin Derivatives

Peptide Derivative Modification Observed Effect Reference
Dermaseptin S4(1-15) analogs Truncation Inactivity of truncated analogs linked to altered charge, hydrophobicity, and structure. asm.org
K4S4(1-16) C-terminal truncation Resulted in a CC50 of 68.9 μg/mL. nih.gov
S4(6-28) N-terminal truncation Lost all antiviral inhibitory potential. researchgate.net
S4(1-16) C-terminal truncation Showed only 23% antiviral inhibition at 7.5 μM. researchgate.net
Dermaseptin S4 derivatives N-terminal truncation of 3-4 residues Significantly hampered antimicrobial activity. asm.org
DS4 (1–26)a Truncation and amidation High antibacterial activity and low hemolytic activity. oup.com

Acylation, the addition of a fatty acid chain to the peptide, is a modification known to enhance the antimicrobial properties of AMPs. researchgate.net This enhancement is often linked to an increased binding affinity to bacterial membranes. researchgate.net For example, N-terminal acylation of various Dermaseptin S4 derivatives has been shown to increase their antimicrobial potency. asm.org

A strategy combining truncation and acylation has been explored to compensate for the loss of activity due to shortening the peptide chain. asm.org For instance, acyl moieties conjugated to truncated derivatives of S4(1-15) were able to maintain or even improve the peptide's broad-spectrum properties. asm.org The rationale is that the acyl group can restore or enhance the physical parameters, such as hydrophobicity and charge, that are critical for activity and were diminished by truncation. asm.org

Specifically, the conjugation of a heptanoic (C7) or dodecanoic (C12) acid to the N-terminus of truncated dermaseptin S4 derivatives has shown promising results. asm.org The derivative C7-S4(3-15) demonstrated rapid bactericidal kinetics, reducing P. aeruginosa colony-forming units by over 5 log units within 15 minutes. asm.org

Table 2: Effects of Acylation on Dermaseptin S4 Derivatives

Peptide Derivative Modification Key Finding Reference
Truncated S4(1-15) analogs Acyl conjugation Recovery of potency after acyl conjugation. asm.org
C7-S4(3-15) N-terminal heptanoic acid conjugation to truncated S4 Rapid bactericidal kinetics against P. aeruginosa. asm.org
NC12-P (K4-S4-(1-13)) Aminolauryl (NC12) conjugation Enhanced binding affinity to bilayer models mimicking bacterial plasma membranes. researchgate.net

C-terminal amidation is a common post-translational modification in AMPs that can significantly influence their biological activity. mdpi.comcore.ac.uknih.gov This modification adds a net positive charge to the peptide, which can enhance its interaction with negatively charged bacterial membranes. oup.commdpi.com Furthermore, C-terminal amidation can confer resistance to degradation by host and bacterial proteases. mdpi.comfrontiersin.org

The effect of C-terminal amidation on the efficacy and selectivity of antimicrobial peptides can be variable. core.ac.uknih.gov In some cases, it can lead to a several-fold increase or decrease in antimicrobial and anticancer efficacy, while in other instances, it may have no effect. core.ac.uknih.gov For example, two analogs of the DS4 peptide that underwent C-terminal amidation and truncation exhibited a higher positive charge (+5) compared to the parent molecule (+4). oup.com This modification, particularly in the derivative DS4 (1–26)a, was associated with high antibacterial activity and low hemolytic activity. oup.com

However, the increased positive charge from amidation does not always translate to improved selectivity. While it can slightly increase antimicrobial activity, it may also lead to a corresponding increase in hemolytic activity, suggesting that the presence or absence of the C-terminal negative charge may not necessarily improve antimicrobial selectivity. core.ac.uk Studies have shown that C-terminal amidation of certain defense peptides has a variable effect on their antimicrobial and anticancer efficacy but no clear effect on their selectivity for these cell types over normal eukaryotic cells. core.ac.uknih.gov

Table 3: Influence of C-terminal Amidation on Dermaseptin and Other Peptides

Peptide Modification Effect on Bioactivity Reference
Dermaseptin-PH C-terminal amidation Influences activities due to +1 net positive charge and resistance to degradation. mdpi.com
DS4 (1–28)a and DS4 (1–26)a C-terminal amidation Resulted in a higher positive charge (+5) compared to the parent molecule (+4). oup.com
Various defense peptides C-terminal amidation Variable effect on antimicrobial and anticancer efficacy; no clear effect on selectivity. core.ac.uknih.gov
Tritrpticin C-terminal amidation Slightly increased antimicrobial activity but also a corresponding increase in hemolytic activity. core.ac.uk

Antimicrobial Activities of Dermaseptin Aa 2 5

Broad-Spectrum Efficacy Against Pathogenic Microorganisms

Dermaseptins, as a class, exhibit lethal activity against Gram-positive and Gram-negative bacteria, yeasts, protozoa, and fungi. sci-hub.semedchemexpress.com This broad-spectrum efficacy is a hallmark of many antimicrobial peptides and is linked to their cationic and amphipathic nature, which facilitates their interaction with the negatively charged components of microbial membranes. oup.commdpi.com The mechanism of action is believed to involve the binding of the peptide to the microbial membrane, followed by insertion and disruption, leading to cell lysis. sci-hub.semedchemexpress.com Dermaseptin (B158304) AA-2-5, as part of this family, is recognized for its contribution to this wide-ranging antimicrobial defense. sci-hub.seresearchgate.net

Antibacterial Activity

Dermaseptins have demonstrated significant antibacterial activity against a variety of bacterial pathogens. medchemexpress.comuniprot.orgnih.gov

Dermaseptins are effective against Gram-positive bacteria. sci-hub.seuniprot.org For instance, a related dermaseptin, Dermaseptin-AC, has shown a Minimum Inhibitory Concentration (MIC) of 2 μM against Staphylococcus aureus and Enterococcus faecalis. asm.org Another study on Dermaseptin-PH reported an MIC of 32 μM against Staphylococcus aureus. mdpi.com This activity is attributed to the peptide's ability to disrupt the bacterial membrane. sci-hub.seoup.com

Dermaseptins also exhibit potent activity against Gram-negative bacteria. sci-hub.seuniprot.org For example, Dermaseptin-AC displayed MIC values of 2 μM against Escherichia coli and Klebsiella pneumoniae, and 4 μM against Pseudomonas aeruginosa. asm.org Similarly, Dermaseptin-PH was effective against Escherichia coli with an MIC of 16 μM. mdpi.com The ability of these peptides to permeabilize the outer and inner membranes of Gram-negative bacteria is a key factor in their bactericidal action. oup.com

A significant area of research is the efficacy of dermaseptins against multidrug-resistant (MDR) bacteria. Dermaseptin derivatives have shown promising activity against MDR strains. For example, derivatives of dermaseptin S4 and B2 exhibited MICs ranging from 3.125 to 12.5 μg/mL against a clinical isolate of Acinetobacter baumannii. nih.gov Furthermore, Dermaseptin-AC demonstrated an MIC of 2 μM against methicillin-resistant Staphylococcus aureus (MRSA) and was shown to inhibit the formation of MRSA biofilms. asm.orgresearchgate.net

Gram-Negative Bacterial Susceptibility

Antifungal and Anti-Yeast Activity

In addition to their antibacterial properties, dermaseptins are potent antifungal and anti-yeast agents. sci-hub.semedchemexpress.comrsc.org

Recent studies have highlighted the effectiveness of dermaseptins against pathogenic yeasts of the Candida genus. One study revealed that a dermaseptin peptide displayed robust activity against Candida auris, with a Minimum Inhibitory Concentration (MIC) of 15.62 μg/mL and a Minimum Fungicidal Concentration (MFC) of 31.25 μg/mL. nih.govnih.govresearchgate.net The same study reported even stronger activity against Candida albicans, with an MIC of 0.125 μg/mL and an MFC of 0.25 μg/mL. nih.gov Another member of the dermaseptin family, Dermaseptin-AC, also showed an MIC of 2 μM against C. albicans. asm.org The antifungal mechanism is thought to involve the induction of oxidative stress and apoptosis in the yeast cells. nih.govnih.govresearchgate.net

Data Tables

Table 1: Antibacterial Activity of Dermaseptin Analogues

Bacterial StrainDermaseptin AnalogueMIC (μM)Reference
Staphylococcus aureusDermaseptin-AC2 asm.org
Enterococcus faecalisDermaseptin-AC2 asm.org
Escherichia coliDermaseptin-AC2 asm.org
Klebsiella pneumoniaeDermaseptin-AC2 asm.org
Pseudomonas aeruginosaDermaseptin-AC4 asm.org
MRSADermaseptin-AC2 asm.org
Staphylococcus aureusDermaseptin-PH32 mdpi.com
Escherichia coliDermaseptin-PH16 mdpi.com
Acinetobacter baumanniiDermaseptin S4/B2 derivatives3.125-12.5 (μg/mL) nih.gov

Table 2: Antifungal Activity of Dermaseptin

Fungal StrainDermaseptin AnalogueMICMFCReference
Candida aurisDermaseptin15.62 μg/mL31.25 μg/mL nih.govnih.govresearchgate.net
Candida albicansDermaseptin0.125 μg/mL0.25 μg/mL nih.gov
Candida albicansDermaseptin-AC2 μM- asm.org
Candida albicansDermaseptin-PH16 μM- mdpi.com

Anti-Biofilm Properties

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. Antimicrobial peptides are a promising area of research for their ability to both prevent the formation of and eradicate established biofilms. bilkent.edu.trmdpi.com

Inhibition of Biofilm Formation

The inhibition of biofilm formation is a critical strategy in preventing persistent infections. Many dermaseptin peptides exhibit potent activity in preventing the initial attachment and proliferation of bacteria that leads to biofilm development. For instance, studies on dermaseptin derivatives have shown they can prevent biofilm formation by various Gram-positive and Gram-negative bacteria at specific concentrations, often measured as the Minimum Biofilm Inhibitory Concentration (MBIC). totalsynergy.com This is the lowest concentration of an agent that prevents the formation of a biofilm.

While specific MBIC values for Dermaseptin AA-2-5 are not available, research on other dermaseptins, such as Dermaseptin-PH and Dermaseptin-PS4, demonstrates significant biofilm inhibition against pathogens like Staphylococcus aureus and Escherichia coli. bilkent.edu.trtotalsynergy.com The activity is concentration-dependent, with higher concentrations leading to greater inhibition. nih.gov It is plausible that this compound employs a similar mechanism, likely involving the disruption of the bacterial membrane, which is crucial for the initial stages of surface attachment. researchgate.net

Table 1: Representative Anti-Biofilm Formation Activity of Other Dermaseptin Peptides

PeptideTarget OrganismMBIC (µM)Source
Dermaseptin-PHE. coli128 bilkent.edu.tr
Dermaseptin-PHS. aureus128 bilkent.edu.tr
Dermaseptin-PS4S. aureus4 totalsynergy.com
Dermaseptin-PS4MRSA8 totalsynergy.com
Dermaseptin-PS4E. coli8 totalsynergy.com
Dermaseptin-PS4P. aeruginosa32 totalsynergy.com

This table illustrates the properties of related compounds, as specific data for this compound is not available.

Eradication of Mature Biofilms

Eradicating mature, established biofilms is a significant challenge due to the protective extracellular matrix. researchgate.net Some antimicrobial peptides have shown the ability to penetrate and disrupt these mature structures. The efficacy is typically quantified by the Minimum Biofilm Eradication Concentration (MBEC), which is the concentration required to kill the bacteria within a pre-formed biofilm. bilkent.edu.tr

Studies on peptides like Dermaseptin-PH show they can eradicate mature biofilms, although often at higher concentrations than those needed for inhibition. bilkent.edu.tr For example, Dermaseptin-PH was found to be more effective at eradicating mature S. aureus biofilms than E. coli biofilms. bilkent.edu.tr The mechanism likely involves the peptide's ability to permeabilize the cell membranes of the embedded bacteria, leading to cell death. nih.gov Although no specific data exists for this compound, its potential to eradicate biofilms is suggested by the activity profile of the broader dermaseptin family. researchgate.net

Table 2: Representative Mature Biofilm Eradication Activity of Other Dermaseptin Peptides

PeptideTarget OrganismMBEC (µM)Source
Dermaseptin-PHE. coli>512 bilkent.edu.tr
Dermaseptin-PHS. aureus256 bilkent.edu.tr
Dermaseptin-PS4MRSA64 totalsynergy.com
Dermaseptin-PS4P. aeruginosa256 totalsynergy.com

This table illustrates the properties of related compounds, as specific data for this compound is not available.

Synergistic Effects with Conventional Antimicrobials and Other Peptides

A key strategy to combat antimicrobial resistance is the use of combination therapies where one agent enhances the activity of another. Antimicrobial peptides, including dermaseptins, have demonstrated synergistic effects when combined with conventional antibiotics or other peptides. This synergy can lower the required effective dose of the antibiotic, potentially reducing toxicity and overcoming resistance mechanisms.

The proposed mechanism for synergy often involves the peptide permeabilizing the bacterial membrane, which facilitates the entry of the conventional antibiotic into the cell. The assertion that DRP-AA-2-5 exhibits synergistic effects with conventional antibiotics suggests it could function as such a potentiator. researchgate.net

Synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index. A checkerboard assay is typically performed to determine the MIC of each agent alone and in combination. An FIC index of ≤ 0.5 is generally considered synergistic. While specific FIC indices for this compound are unavailable, studies on other peptides have shown strong synergistic interactions. For instance, a chimeric peptide composed of a dermaseptin derivative and an RNA III-inhibiting peptide (RIP) showed potent efficacy against staphylococcal infections. This highlights the potential of engineering dermaseptin-based peptides for powerful combination therapies.

Mechanisms of Antimicrobial Action of Dermaseptin Aa 2 5

Membrane Interaction and Disruption

The primary mode of action for Dermaseptin (B158304) AA-2-5 involves a direct and destructive interaction with the microbial cell membrane. researchgate.net This process is initiated by the peptide's physical and chemical properties, leading to a cascade of events that ultimately compromises membrane integrity.

Dermaseptins are cationic peptides, meaning they carry a net positive charge. mdpi.comoup.com This positive charge is a key determinant in their initial attraction to the negatively charged surfaces of microbial membranes. oup.comnih.gov The outer membranes of many bacteria and fungi are rich in anionic molecules such as phospholipids (B1166683), teichoic acid, and lipopolysaccharides, which create a net negative charge that facilitates the electrostatic binding of the positively charged Dermaseptin AA-2-5. mdpi.comnih.gov This initial electrostatic interaction is a critical first step, concentrating the peptide at the microbial surface. mdpi.com

Following the initial electrostatic binding, this compound inserts itself into the lipid bilayer of the microbial membrane. researchgate.netnih.gov This insertion is facilitated by the peptide's amphipathic α-helical structure, which it adopts upon contact with the membrane. nih.govoup.com This structure features a hydrophobic face that interacts with the lipid core of the membrane and a hydrophilic face that can remain exposed to the aqueous environment or interact with other peptide molecules. mdpi.com

Several models describe the subsequent disruption of the membrane, with the "carpet" and "barrel-stave" models being prominent.

Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.comfrontiersin.org Once a threshold concentration is reached, the peptides cause a detergent-like effect, leading to the disintegration of the membrane into micelles without forming discrete pores. mdpi.comfrontiersin.org This mechanism involves the peptide aligning parallel to the membrane surface. frontiersin.orgtuat.ac.jp

Barrel-Stave Model: This model proposes that the peptides insert perpendicularly into the membrane, aggregating to form a barrel-like channel or pore. mdpi.commdpi.comroyalsocietypublishing.org The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel. mdpi.commdpi.com This pore allows for the unregulated passage of ions and molecules, disrupting cellular homeostasis. nih.gov

The exact model that this compound follows may depend on factors such as its concentration and the specific composition of the target membrane.

Regardless of the specific model, the insertion and aggregation of this compound lead to membrane permeabilization. researchgate.netasm.org This increased permeability disrupts the essential functions of the cell membrane, such as maintaining electrochemical gradients and regulating the transport of nutrients and waste products. nih.gov The uncontrolled flux of ions and cellular contents ultimately leads to the swelling and lysis of the microbial cell, causing its death. researchgate.netmdpi.com Studies on various dermaseptins have confirmed their ability to cause membrane leakage and cell lysis. oup.comasm.org

Peptide Insertion and Pore Formation (e.g., Carpet Model, Barrel-Stave Model)

Induction of Oxidative Stress in Pathogens

Beyond direct membrane disruption, this compound can also induce oxidative stress within pathogenic cells, contributing to its antimicrobial efficacy. nih.govnih.gov This involves the generation of reactive oxygen species (ROS) and the modulation of the pathogen's own antioxidant defense systems. nih.govresearchgate.net

Pathogens possess antioxidant enzymes to protect themselves from oxidative damage. Key enzymes include catalase (CAT), which neutralizes hydrogen peroxide (H₂O₂), and superoxide (B77818) dismutase (SOD), which converts superoxide radicals into H₂O₂ and oxygen. romj.orgnih.gov Research on dermaseptin's effect on Candida auris has shown a significant modulation of these enzymes. nih.gov

Table 1: Effect of Dermaseptin on Antioxidant Enzyme Activity in C. auris Data derived from a study on the effects of Dermaseptin on Candida auris. nih.gov

EnzymeObserved Effect at MICFold Change
Catalase (CAT)Increase4.47
Superoxide Dismutase (SOD)Increase1.46
Glutathione (B108866) Peroxidase (GPx)Increase4.47
Glutathione Reductase (GR)Decrease0.37
Glutathione S-transferase (GST)Decrease0.36

The imbalance in antioxidant enzyme activity contributes to an increase in reactive oxygen species (ROS) within the pathogen. nih.govresearchgate.net ROS are highly reactive molecules, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, that can damage cellular components. mdpi.com

An increase in ROS levels leads to lipid peroxidation, a process where oxidants damage lipids within the cell membrane. mdpi.com This process compromises membrane fluidity and integrity, further contributing to cell death. mdpi.comresearchgate.net The formation of thiobarbituric acid reactive substances (TBARS), a marker for lipid peroxidation, has been shown to increase in pathogens treated with dermaseptin, confirming the induction of oxidative damage to lipids. nih.gov This damage to the cell membrane through lipid peroxidation complements the direct membrane disruption caused by peptide insertion. nih.gov

Modulation of Antioxidant Enzyme Activity (e.g., Catalase, Superoxide Dismutase)

Induction of Apoptosis in Microorganisms

This compound, a member of the dermaseptin family of antimicrobial peptides (AMPs), has been shown to induce programmed cell death, or apoptosis, in various microorganisms. This mechanism is a significant contributor to its antimicrobial activity, distinguishing it from peptides that solely act by disrupting the microbial membrane.

Research has demonstrated that dermaseptins can trigger an apoptotic cascade in yeast cells. One study highlighted that an amphibian-derived cationic, alpha-helical antimicrobial peptide can kill yeast through a caspase-independent but AIF-dependent programmed cell death pathway nih.gov. In a study on Candida auris, treatment with Dermaseptin resulted in a dose-dependent increase in apoptosis, as determined by Annexin V-FITC/PI staining rsc.org. This staining technique identifies the externalization of phosphatidylserine (B164497), a key marker of early apoptosis rsc.org. The results indicated that at both 0.5 x MIC and MIC concentrations, Dermaseptin induced a significant level of apoptosis in C. auris rsc.org.

The induction of apoptosis is not limited to fungal pathogens. While the primary mechanism of action for many dermaseptins is membrane disruption, the ability to initiate apoptosis represents a crucial secondary pathway that contributes to their potent antimicrobial effects nih.gov. This dual-action mechanism, targeting both the cell membrane and intracellular apoptotic pathways, makes peptides like this compound effective against a broad spectrum of microorganisms.

**Table 1: Apoptotic Activity of Dermaseptin against *Candida auris***

Treatment Concentration Apoptotic Cell Population Necrotic Cell Population
Untreated Control - Low Low
Dermaseptin 0.5 x MIC Increased -
Dermaseptin MIC Significantly Increased -
Hydrogen Peroxide (Positive Control) 10 mM - High

Data derived from a study on the effects of Dermaseptin on C. auris, where apoptosis was measured by Annexin V-FITC/PI double staining. The table illustrates a dose-dependent increase in apoptosis upon treatment with Dermaseptin. rsc.org

Potential Intracellular Targets and Pathways

Beyond its membrane-disrupting capabilities, this compound and other dermaseptins can translocate across the microbial cell membrane to interact with various intracellular targets, thereby interfering with essential cellular processes. nih.govresearchgate.net This multifaceted approach enhances their efficacy as antimicrobial agents.

Once inside the microbial cell, dermaseptins can interfere with crucial functions such as DNA synthesis, protein production, and cell wall synthesis preprints.org. The cationic and amphipathic nature of these peptides facilitates their interaction with negatively charged intracellular molecules, including nucleic acids and proteins nih.gov. For instance, some antimicrobial peptides have been shown to bind to DNA and RNA, inhibiting replication and transcription.

Furthermore, dermaseptins can disrupt mitochondrial function, a key aspect of their pro-apoptotic activity nih.gov. By targeting the mitochondrial membrane, they can induce the release of pro-apoptotic factors, leading to the initiation of the apoptotic cascade nih.gov. While the primary mode of action for many dermaseptins is the permeabilization of the plasma membrane, the ability to enter the cell and engage with these intracellular targets represents a significant secondary mechanism of microbial killing nih.govasm.org.

Research on dermaseptin S4 derivatives has shown their ability to penetrate the complex series of membranes of an intracellular parasite and interact directly with it asm.org. This suggests that these peptides can effectively reach and act upon intracellular targets even in more complex eukaryotic pathogens asm.org. The specific intracellular pathways affected by this compound are a subject of ongoing research, but the existing evidence for the dermaseptin family points towards a multi-target mechanism that includes the disruption of fundamental cellular processes.

Table 2: Investigated Mechanisms of Action for Dermaseptins

Mechanism Target Effect
Membrane Disruption Plasma/Mitochondrial Membranes Permeabilization, Lysis
Induction of Apoptosis Mitochondrial Membrane, Intracellular Factors Programmed Cell Death
Inhibition of Macromolecular Synthesis DNA, RNA, Proteins Inhibition of Replication, Transcription, Translation

This table summarizes the key mechanisms of action that have been evaluated for the dermaseptin family of peptides, highlighting their multi-target approach. nih.govpreprints.org

Antiproliferative Activities in Cancer Cell Models and Mechanisms

Efficacy against Various Cancer Cell Lines (in vitro models)

Members of the dermaseptin (B158304) family have demonstrated a broad spectrum of activity against various human cancer cell lines in laboratory settings. nih.govresearchgate.net These peptides often exhibit selective cytotoxicity, meaning they are more effective against cancer cells than normal, healthy cells. mdpi.com

For instance, Dermaseptin B2 and B3 have been shown to inhibit the proliferation of the human prostatic adenocarcinoma cell line, PC-3, by over 90% with an EC50 of approximately 2-3 μM. nih.gov Similarly, Dermaseptin-PD-2 was effective against PC-3 cells, as well as the human lung cancer cell line H157 and the neuronal glioblastoma cell line U251MG. mdpi.com Another analogue, Dermaseptin-PH, displayed broad-spectrum anticancer activity against MCF-7 (breast), H157 (lung), U251MG (glioblastoma), MDA-MB-435S (melanoma), and PC-3 (prostate) cell lines. nih.govresearchgate.net

The table below summarizes the in vitro antiproliferative activity of various dermaseptin peptides against a selection of human cancer cell lines.

Dermaseptin AnalogueCancer Cell LineCancer TypeNotable FindingReference(s)
Dermaseptin B2 PC-3Prostate Adenocarcinoma>90% inhibition of proliferation. nih.gov
Dermaseptin B3 PC-3Prostate Adenocarcinoma>90% inhibition of proliferation. nih.gov
Dermaseptin-PD-1 U251MGNeuronal GlioblastomaEffective at concentrations >10⁻⁶ M. mdpi.com
Dermaseptin-PD-2 PC-3Prostate AdenocarcinomaIC50 of 3.17 μM. mdpi.com
H157Non-Small Cell LungIC50 of 6.43 μM. mdpi.com
U251MGNeuronal GlioblastomaIC50 of 13.43 μM. mdpi.com
Dermaseptin-PH MCF-7, H157, U251MG, MDA-MB-435S, PC-3Breast, Lung, Glioblastoma, Melanoma, ProstateExhibited broad-spectrum activity. nih.govresearchgate.net
Dermaseptin-PS1 U-251 MGHuman GlioblastomaShowed antiproliferative effects. nih.gov
Dermaseptin-PS4 U251MG, MDA-MB-435S, H157, PC-3, MCF-7Glioblastoma, Melanoma, Lung, Prostate, BreastDisplayed dose-dependent inhibitory activities. mdpi.comnih.gov
Dermaseptin-SS1 H838, H460LungShowed notable antiproliferative effects. mdpi.compreprints.org

Mechanisms of Action in Cancer Cell Models

The anticancer effects of dermaseptins are primarily attributed to their ability to interact with and disrupt the cancer cell membrane, ultimately leading to cell death. mdpi.commdpi.com

Membrane Permeabilization and Disruption

A key mechanism of action for dermaseptin peptides is the permeabilization and disruption of the cancer cell membrane. mdpi.commdpi.com Cancer cell membranes often have a higher negative charge compared to normal cells due to an increased presence of anionic molecules like phosphatidylserine (B164497) and glycosaminoglycans. mdpi.comchemrxiv.org The cationic (positively charged) nature of dermaseptin peptides leads to a strong electrostatic attraction to the negatively charged cancer cell membranes. mdpi.commdpi.com

This interaction facilitates the peptide's ability to disrupt the membrane's integrity, a process that can lead to the formation of pores or "wormholes," causing the leakage of cellular contents and cell death. mdpi.comoup.com For example, Dermaseptin-B2 has been observed to accumulate at the cytoplasmic membranes of sensitive tumor cells, leading to a rapid release of lactate (B86563) dehydrogenase (LDH), an indicator of membrane damage. plos.org The anticancer action of peptides like DPT9 has also been linked to necrosis resulting from cell membrane damage at high concentrations. mdpi.com

Induction of Apoptosis

In addition to direct membrane lysis, some dermaseptins can induce a programmed form of cell death known as apoptosis. nih.govmdpi.com This process is often concentration-dependent. For instance, Dermaseptin-PS1 was found to disrupt the cell membranes of human glioblastoma U-251 MG cells at higher concentrations (10⁻⁵ M and above). nih.gov However, at a lower concentration (10⁻⁶ M), it induced apoptosis through a mitochondrial-related signaling pathway without affecting membrane integrity. nih.gov This suggests that at lower doses, the peptide can trigger an internal cell death cascade. nih.gov Similarly, Dermaseptin-B2 has been shown to induce cell death in PC3 tumor cells through an apoptotic mechanism. mdpi.com

Efficacy in Non-Human Tumor Models (e.g., nude mice xenografts)

The antitumor activity of some dermaseptin peptides has been confirmed in in vivo models. Dermaseptin B2 was shown to inhibit the tumor growth of the xenografted human prostate adenocarcinoma cell line PC3 in nude mice. plos.orgpeerj.com

In another study, Dermaseptin-PP demonstrated potent in vivo antitumor activity in a dose-related manner in a subcutaneous H157 (non-small cell lung cancer) tumor model in nude mice. frontiersin.orgmdpi.com The tumor growth inhibition rate of Dermaseptin-PP was reported to be significantly higher than that of the conventional chemotherapy drug cisplatin (B142131) in this model, and it was achieved without observable side effects in the mice. mdpi.comresearchgate.net

Advanced Research Methodologies and Techniques in Dermaseptin Aa 2 5 Research

Peptide Synthesis and Purification Techniques

The production of Dermaseptin (B158304) AA-2-5 for research purposes is primarily achieved through chemical synthesis, allowing for the creation of a pure and homogenous product.

Solid-Phase Fmoc Strategy A cornerstone of modern peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. csic.espeptide.com This method involves building the peptide chain sequentially while it is anchored to a solid resin support. csic.esscielo.org.mx The Fmoc group, which temporarily protects the alpha-amino group of each amino acid, is base-labile and can be removed under mild conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.esscielo.org.mx This approach offers several advantages, including the ease of removing excess reagents and byproducts by simple filtration and washing, which drives the reactions to completion and results in high yields. csic.eslsu.edu The cycle of deprotection and coupling is repeated with each successive amino acid until the desired sequence of Dermaseptin AA-2-5 is fully assembled. csic.es

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) Following synthesis and cleavage from the resin, the crude peptide mixture requires purification to isolate this compound. mdpi.comnih.gov Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and highly effective method for this purpose. mdpi.commdpi.comresearchgate.net In RP-HPLC, the crude peptide is passed through a column packed with a nonpolar stationary phase. mdpi.com A mobile phase with a gradient of increasing organic solvent concentration, such as acetonitrile, is used to elute the components. mdpi.commdpi.com Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. mdpi.com This technique allows for the purification of the target peptide to a high degree of homogeneity, which is essential for accurate biological and functional assays. nih.gov

Antimicrobial Efficacy Assays

To quantify the antimicrobial potency of this compound, a series of standardized assays are employed to determine its inhibitory and cidal (killing) concentrations against various microorganisms.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a peptide's antimicrobial activity, defined as the lowest concentration that prevents the visible growth of a microorganism after a specified incubation period. mdpi.commicrobe-investigations.com This is typically determined using a broth microdilution method in 96-well plates. mdpi.comoup.com Serial dilutions of this compound are prepared and incubated with a standardized inoculum of the test microorganism (e.g., bacteria or fungi). mdpi.comoup.com For instance, studies on other dermaseptins have shown MIC values ranging from 3.125 to 12.5 µg/mL against bacteria like Acinetobacter baumannii. nih.govresearchgate.net A study on a dermaseptin peptide against Candida auris reported a potent MIC of 15.62 µg/mL. researchgate.net

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations

While MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration of the peptide that results in microbial death. microbe-investigations.com This is a crucial secondary test performed after the MIC assay. mdpi.com Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an appropriate agar (B569324) medium. mdpi.comnih.gov The MBC or MFC is the lowest concentration of the peptide from which no microbial colonies grow on the agar plate after incubation. mdpi.comnih.gov An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. microbe-investigations.com For example, research on dermaseptin derivatives has revealed MBC values ranging from 6.25 to 25 µg/mL. nih.govresearchgate.net In the case of Candida auris, a dermaseptin peptide exhibited an MFC of 31.25 µg/mL. researchgate.net

Time-Kill Assays

Time-kill assays provide a dynamic view of the antimicrobial agent's effect over time. These kinetic studies measure the rate at which a peptide kills a microbial population. mdpi.com In this assay, a standardized suspension of the microorganism is exposed to the peptide at various concentrations (often multiples of the MIC). mdpi.comoup.com At specific time intervals, samples are taken, diluted, and plated to determine the number of viable cells (colony-forming units, CFU/mL). mdpi.com The results are plotted as the log of CFU/mL versus time, illustrating the speed and extent of the killing activity. For example, studies on dermaseptin derivatives have shown rapid bactericidal kinetics, reducing bacterial counts by several log units within minutes to an hour. nih.gov

Membrane Interaction Studies

The primary mechanism of action for many antimicrobial peptides, including dermaseptins, involves interaction with and disruption of microbial cell membranes. mdpi.com Advanced biophysical techniques are used to study these interactions in detail.

Biosensor Technology (e.g., Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance (SPR) is a powerful, real-time, label-free biosensor technology used to quantify the binding kinetics and affinity between molecules. nih.gov In the context of this compound, SPR is used to study its interaction with model lipid membranes that mimic the composition of microbial cell membranes. nih.gov

In a typical SPR experiment, a sensor chip with a thin gold film is coated with a lipid bilayer. washington.edu The peptide (analyte) is then flowed over this surface. washington.edu The binding of the peptide to the lipid membrane causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). researchgate.net This allows for the direct observation of the association and dissociation phases of the interaction. nih.govnih.gov

SPR analysis can provide detailed insights into the membrane-binding properties of peptides. It can distinguish between peptides that bind superficially and those that penetrate the lipid bilayer. nih.gov Studies on dermaseptin analogues have shown that the cytolytic activity of the peptide correlates strongly with its ability to insert into the membrane, a parameter that can be quantified using SPR. nih.gov This technique is instrumental in understanding the structure-activity relationships that govern the membrane-disrupting mechanism of this compound. nih.gov

Table of Research Findings for Dermaseptin and its Analogs

Methodology Organism/System Finding Reference
MIC DeterminationAcinetobacter baumanniiMICs ranged from 3.125 to 12.5 µg/mL for various dermaseptin derivatives. nih.govresearchgate.net
MIC DeterminationCandida aurisA dermaseptin peptide showed an MIC of 15.62 µg/mL. researchgate.net
MBC DeterminationAcinetobacter baumanniiMBCs ranged from 6.25 to 25 µg/mL for various dermaseptin derivatives. nih.govresearchgate.net
MFC DeterminationCandida aurisA dermaseptin peptide showed an MFC of 31.25 µg/mL. researchgate.net
Time-Kill AssayPseudomonas aeruginosaDermaseptin derivatives reduced CFU count by >5 log units within 15-60 minutes. nih.gov
Surface Plasmon ResonanceModel Lipid BilayersCytolytic activity of dermaseptin analogues correlated with their insertion affinity into the membrane. nih.gov

Fluorescence-Based Assays (e.g., Liposome Models, SYTOX Green Staining)

Fluorescence-based assays are pivotal in elucidating the membrane-disrupting mechanisms of antimicrobial peptides like this compound. These techniques offer high sensitivity and real-time monitoring of peptide-membrane interactions.

Liposome Models: Liposomes, which are synthetic phospholipid vesicles, serve as simplified mimics of cellular membranes. nih.govunimi.it They can be loaded with fluorescent dyes to study the effects of peptides on membrane integrity. researchgate.net When this compound interacts with and disrupts the liposomal membrane, the encapsulated dye is released, leading to a measurable change in fluorescence. This approach allows researchers to investigate how factors like lipid composition and peptide concentration influence the membrane-permeabilizing activity of this compound. researchgate.net

SYTOX Green Staining: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. nih.govnih.govthermofisher.com However, when a cell membrane is compromised by a membrane-active agent such as this compound, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. nih.govnih.govthermofisher.com This assay is a direct indicator of membrane permeabilization. Studies have shown that Dermaseptin peptides can effectively increase the membrane permeability of various microorganisms, as demonstrated by the increased fluorescence of SYTOX Green. nih.govmdpi.com For example, Dermaseptin-AC, a related peptide, was found to increase the membrane permeability of MRSA at twice its minimum inhibitory concentration (MIC), while for P. aeruginosa and K. pneumoniae, this effect was observed at four times the MIC. nih.gov

The following table summarizes findings from a SYTOX Green assay with a related Dermaseptin peptide, Dermaseptin-PH, on various microorganisms, indicating the peptide concentration required for efficient permeabilization.

MicroorganismEfficient Permeabilization Concentration (µM)
E. coli8
S. aureus8
MRSA8
C. albicans8
P. aeruginosa16
E. faecalis32

This table is based on data for Dermaseptin-PH, a related peptide, as specific data for this compound was not available. mdpi.com

Atomic Force Microscopy (AFM) for Morphological Alterations

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surfaces at the nanoscale. mdpi.commedsci.org In the context of this compound research, AFM is instrumental in observing the direct morphological changes that occur on the surface of microbial cells upon peptide treatment. nih.govresearchgate.net

The principle of AFM involves scanning a sharp probe over a surface to generate a detailed topographical map. medsci.org This technique can be performed in physiological conditions, making it ideal for studying biological samples like bacteria and fungi. medsci.org Research on dermaseptin derivatives has utilized AFM to reveal significant alterations to the bacterial cell envelope. nih.gov For instance, treatment with the dermaseptin analog K4S4(1-16) caused the membrane of Acinetobacter baumannii to become pitted, more flexible, and more adhesive. nih.gov The treated bacteria also showed variable cell shapes, shrinkage, and membrane disruption, a stark contrast to the typical cocci-bacilli shape of untreated cells. nih.gov These direct observations provide compelling visual evidence of the membrane-disrupting mechanism of dermaseptins. nih.govresearchgate.net

The table below details the observed morphological changes in Acinetobacter baumannii after treatment with a dermaseptin derivative, as revealed by AFM.

ObservationBefore Treatment (Control)After Treatment with K4S4(1-16)
Cell Shape Cocci-bacilliVariable, shrunken
Membrane Surface SmoothPitted, disrupted
Mechanical Properties RigidMore flexible and adhesive

This table is based on findings for the dermaseptin derivative K4S4(1-16). nih.gov

Langmuir Monolayer Studies for Membrane Interaction Dynamics

Langmuir monolayer studies provide a powerful biophysical tool to investigate the interactions between peptides and lipid membranes at the air-water interface. nih.govmdpi.com This technique uses a Langmuir trough to form a single layer of lipid molecules (a monolayer) on an aqueous subphase, which serves as a simplified model of one leaflet of a cell membrane. nih.govmdpi.com By introducing this compound into the subphase, researchers can monitor changes in surface pressure and area per lipid molecule to understand the peptide's ability to insert into and disrupt the membrane. nih.govresearchgate.net

The interaction of dermaseptin peptides with lipid monolayers has been shown to be dependent on the lipid composition. researchgate.net For example, studies with Dermaseptin 01 demonstrated stronger interactions with negatively charged phospholipids (B1166683) compared to zwitterionic ones, which is significant as microbial membranes are typically rich in anionic lipids. researchgate.net At higher peptide concentrations, a considerable expansion of negatively charged monolayers was observed, indicating peptide insertion. researchgate.net The ability of the peptide to remain incorporated within the monolayer even at high surface pressures suggests a stable interaction that is crucial for its antimicrobial activity. researchgate.net

Cellular and Molecular Biology Techniques

Oxidative Stress Marker Analysis (Spectrophotometry)

Spectrophotometry is a widely used technique to quantify the levels of oxidative stress markers in cells. nih.gov When antimicrobial peptides like this compound interact with microbial cells, they can induce the production of reactive oxygen species (ROS), leading to oxidative stress. researchgate.net This oxidative stress can damage cellular components, including lipids, proteins, and DNA. nih.gov

Key markers of oxidative stress that can be measured spectrophotometrically include:

Lipid peroxidation: Assessed by measuring byproducts like malondialdehyde (MDA). researchgate.net

Antioxidant enzyme activity: The activity of enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR) can be determined. researchgate.net

Studies on Dermaseptin have shown that it can induce significant oxidative stress in Candida auris. researchgate.net Spectrophotometric analysis revealed notable differences in the activity of primary antioxidant enzymes and levels of lipid peroxidation between treated and untreated fungal cells. researchgate.net This indicates that in addition to direct membrane disruption, the induction of oxidative stress is another mechanism contributing to the antifungal activity of dermaseptins.

Gene Expression Analysis (RT-qPCR)

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes. gene-quantification.de In the study of this compound, RT-qPCR can be employed to understand how the peptide affects the expression of genes involved in various cellular processes in target microbes, particularly those related to stress responses. researchgate.netresearchgate.net

For instance, research has demonstrated that Dermaseptin influences the gene expression of antioxidant enzymes in Candida auris. researchgate.net By quantifying the mRNA levels of genes such as those encoding catalase (CATA) and superoxide dismutase (SOD4), researchers can gain insights into the cellular response to peptide-induced oxidative stress. An upregulation of these genes would suggest that the cell is attempting to counteract the damaging effects of ROS produced upon peptide exposure. This molecular-level data complements the findings from spectrophotometric analyses of enzyme activity. researchgate.net

Apoptosis Detection Assays (e.g., Flow Cytometry with Annexin V-FITC/PI)

Flow cytometry, in conjunction with specific fluorescent probes, is a powerful technique for detecting and quantifying apoptosis (programmed cell death). immunostep.comsonybiotechnology.comyeasenbio.com The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method used for this purpose. medchemexpress.comelabscience.com

The principle of this assay relies on changes in the plasma membrane during early apoptosis. Phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. sonybiotechnology.commedchemexpress.com Annexin V, a protein with a high affinity for PS, is labeled with the green fluorescent dye FITC. immunostep.com It can therefore bind to and identify early apoptotic cells. immunostep.comsonybiotechnology.com Propidium Iodide (PI) is a red fluorescent dye that can only enter cells with compromised membranes, such as late apoptotic or necrotic cells. sonybiotechnology.commedchemexpress.com

By staining a cell population with both Annexin V-FITC and PI and analyzing them via flow cytometry, cells can be differentiated into four populations:

Viable cells: (Annexin V- / PI-)

Early apoptotic cells: (Annexin V+ / PI-)

Late apoptotic/necrotic cells: (Annexin V+ / PI+)

Necrotic cells: (Annexin V- / PI+)

Studies have shown that Dermaseptin can induce apoptosis in Candida auris in a dose-dependent manner, as confirmed by this type of assay. researchgate.net This finding suggests that in addition to causing membrane lysis, dermaseptins can trigger a programmed cell death pathway in fungal pathogens.

Biofilm Quantification (e.g., Crystal Violet Assay, Confocal Laser Scanning Microscopy)

The quantification of biofilm formation and eradication is a key aspect of antimicrobial peptide research. Two common methods employed are the Crystal Violet (CV) assay and Confocal Laser Scanning Microscopy (CLSM).

The Crystal Violet Assay is a straightforward and widely used method for quantifying the early stages of biofilm formation. nih.govekb.egfrontiersin.org This technique involves staining the biofilm with a 0.1% crystal violet solution. researchgate.netasm.org After rinsing away planktonic, or free-floating, bacteria, the stained biofilm is typically eluted with an ethanol-acetone mixture, and the optical density is measured to determine the biofilm mass. ekb.eg For instance, in studies of Dermaseptin-AC, a newly discovered antimicrobial peptide, the CV assay was used to assess its ability to both inhibit the formation of and eradicate mature Staphylococcus aureus (MRSA) biofilms. researchgate.netasm.org The results showed that Dermaseptin-AC could inhibit MRSA biofilm formation at a concentration of 4 µM and eradicate mature biofilms at 256 µM. researchgate.netasm.org

Confocal Laser Scanning Microscopy (CLSM) offers a more detailed, three-dimensional visualization of the biofilm structure. frontiersin.orgmdpi.com This advanced fluorescence microscopy technique allows researchers to observe the architecture of the biofilm and the viability of the bacteria within it, often using fluorescent dyes like the LIVE/DEAD BacLight Bacterial Viability Kit. nih.govmdpi.comfrontiersin.org In this system, live bacteria fluoresce green and dead bacteria fluoresce red. nih.gov CLSM has been used to study the effect of dermaseptin derivatives on mature biofilms of oral pathogens such as Streptococcus mutans and Actinomyces viscosus. nih.gov These studies have demonstrated the bactericidal effects of the peptides deep within the biofilm structure. nih.gov The combination of CLSM with techniques like fluorescent in situ hybridization (FISH) can provide even more specific information about the microbial composition of biofilms. mdpi.com

Interactive Table: Methods for Biofilm Quantification

Method Principle Application in Dermaseptin Research Key Findings
Crystal Violet Assay Stains the total biofilm mass, which is then quantified by measuring absorbance. ekb.egnih.govmdpi.com Used to evaluate the inhibition and eradication of MRSA biofilms by Dermaseptin-AC. researchgate.netasm.org Dermaseptin-AC inhibited biofilm formation at 4 µM and eradicated mature biofilms at 256 µM. researchgate.netasm.org

| Confocal Laser Scanning Microscopy (CLSM) | Provides high-resolution, three-dimensional images of biofilm structure and bacterial viability using fluorescent dyes. mdpi.comfrontiersin.orgnih.gov | Visualized the bactericidal effect of dermaseptin derivatives on mature biofilms of oral pathogens. nih.gov | Demonstrated the ability of dermaseptin derivatives to kill bacteria within the biofilm matrix. nih.gov |

Structural Characterization Techniques

Understanding the three-dimensional structure of dermaseptins is fundamental to comprehending their mechanism of action. Several spectroscopic techniques are employed for this purpose.

Circular Dichroism (CD) spectroscopy is a powerful tool for determining the secondary structure of peptides and proteins in solution. lbl.govwikipedia.orgsubr.edu This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgcreative-proteomics.com For peptides, CD spectra in the far-UV region (185-250 nm) can reveal the proportions of α-helices, β-sheets, and random coils. lbl.govwikipedia.org

In dermaseptin research, CD spectroscopy has been instrumental in correlating the peptide's secondary structure with its antimicrobial activity. nih.gov Dermaseptins typically adopt a random coil structure in aqueous solutions but fold into an α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.govnih.govresearchgate.netresearchgate.netmdpi.com For example, CD studies of dermaseptin B2 showed that it has no defined structure in water but contains a significant helical content in the presence of structure-promoting solvents. nih.gov The α-helical structure is often considered a key factor in the hydrophobic interactions between the peptide and the lipid bilayer of bacterial membranes. researchgate.net

Interactive Table: CD Spectroscopy Findings for Dermaseptins

Dermaseptin Derivative Environment Observed Secondary Structure Reference
Dermaseptin S4(1-15) PBS with POPC:POPG α-helical nih.gov
C₇-S4(3-15) PBS with POPC:POPG Enhanced α-helical nih.gov
Dermaseptin B2 Aqueous Solution Random Coil nih.gov
Dermaseptin B2 Trifluoroethanol 45-90% α-helix nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy , particularly Attenuated Total Reflectance (ATR)-FTIR, is another valuable technique for studying the secondary structure of peptides, especially when they are adsorbed onto surfaces. nih.govresearchgate.net The amide I' band in the infrared spectrum is sensitive to the peptide's backbone conformation. nih.gov Studies on dermaseptin B2 using ATR-FTIR have revealed changes in its conformation upon adsorption to different surfaces, shifting from a random coil to a more ordered structure. nih.gov

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy provides the highest resolution structural information, allowing for the determination of the three-dimensional structure of peptides in solution. emerypharma.comuzh.chwikipedia.org 2D-NMR experiments, such as COSY and NOESY, can identify protons that are close to each other in space, providing the necessary constraints for calculating a detailed molecular structure. wikipedia.orgcreative-biostructure.com 2D-NMR studies have been used to show that dermaseptins S, B, and O form an amphipathic α-helix in the presence of SDS micelles or phospholipid vesicles. researchgate.netsci-hub.se For example, the structure of dermaseptin S9 in TFE/water mixtures was analyzed using 2D-NMR, revealing its α-helical nature. researchgate.net

Circular Dichroism (CD) Spectroscopy

Genetic and Phylogenetic Analysis of Dermaseptin Sequences

The dermaseptin superfamily represents a vast and diverse group of antimicrobial peptides found in the skin secretions of hylid frogs. nih.govtcdb.org Genetic and phylogenetic analyses are essential for understanding the evolutionary relationships and the mechanisms that generate this diversity.

Dermaseptin genes are characterized by a conserved prepro-region followed by a hypervariable region that codes for the mature peptide. sci-hub.sekambonomad.comresearchgate.net This "secretory cassette" exon structure allows for the direction of vastly different peptides into the secretory pathway. nih.gov The evolution of the dermaseptin gene superfamily is marked by repeated gene duplications, focal hypermutation of the mature peptide coding sequence, and positive (diversifying) selection. nih.govtcdb.orgkambonomad.com This evolutionary strategy has resulted in a gene-based combinatorial library of antimicrobial peptides with a wide range of structures and activities. nih.govkambonomad.com

Phylogenetic analysis of dermaseptin sequences, often performed using tools like CLUSTAL X, helps to categorize the peptides into distinct families based on structural similarities. researchgate.netsci-hub.se These families include dermaseptins (sensu stricto), phylloseptins, plasticins, dermatoxins, phylloxins, hyposins, caerins, and aureins. nih.govtcdb.org The remarkable conservation of the prepro-regions is the hallmark that unites these structurally diverse peptide families into the dermaseptin superfamily. sci-hub.se

Biotechnological Applications and Future Research Avenues for Dermaseptin Aa 2 5

Potential for Novel Antimicrobial Agent Development (Non-Human Therapeutic Focus)

Dermaseptins, a family of antimicrobial peptides (AMPs) primarily isolated from the skin secretions of Hylid frogs, represent a promising source for the development of novel antimicrobial agents. nih.gov Their broad spectrum of activity against bacteria, fungi, viruses, and protozoa makes them attractive candidates for various non-human therapeutic applications. nih.gov The exploration of dermaseptins and their analogues, such as Dermaseptin-AC, has demonstrated significant in vitro and in vivo antimicrobial activity, providing a basis for their potential use in overcoming antimicrobial resistance in non-human contexts. asm.org

Research into dermaseptin (B158304) derivatives has shown potent activity against a range of pathogens. For instance, Dermaseptin-AC exhibits strong broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against several bacterial strains ranging from 2 to 8 μM. asm.org Furthermore, studies on Dermaseptin-PS4 have revealed its broad-spectrum antimicrobial activities against various microorganisms, including resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.com This peptide also shows considerable biofilm-eradicating capabilities, a crucial attribute for combating persistent infections. mdpi.com

The potential applications of dermaseptins extend to aquaculture, where bacterial pathogens can cause significant economic losses. Studies on Dermaseptin S4 and its derivatives have shown high antibacterial activity against marine pathogenic bacteria such as Vibrio harveyi and Vibrio anguillarum, suggesting their effectiveness in treating infections in fish. oup.com The development of such peptides could offer a valuable alternative to traditional antibiotics in this industry.

Peptide Engineering and Rational Design for Enhanced Specificity and Activity

A key area of research for advancing the utility of dermaseptins is peptide engineering and rational design. These strategies aim to improve the peptides' antimicrobial potency while minimizing undesirable effects, such as toxicity to host cells. A significant challenge with some natural dermaseptins, like dermaseptin S4, is their hemolytic activity at micromolar concentrations. mdpi.com

Rational design often involves substituting specific amino acid residues to alter the peptide's physicochemical properties, such as charge and hydrophobicity. For example, the introduction of positively charged lysine (B10760008) residues in the non-polar face of α-helical AMPs, a concept termed "specificity determinants," has been shown to dramatically reduce hemolytic activity and improve the therapeutic index. mdpi.com This approach disrupts the continuous hydrophobic surface that contributes to non-specific membrane interactions. mdpi.com A single leucine-to-lysine substitution in d-dermaseptin S4 significantly decreased its hydrophobicity. mdpi.com

Further modifications, such as the incorporation of D-amino acids to create all-D-amino acid peptides, can enhance resistance to proteolytic degradation, a major hurdle for the in vivo application of peptides. mdpi.com The design of novel peptides based on the dermaseptin scaffold, like Dermaseptin-SS1 and its analogue 14V5K, has led to variants with lower salt sensitivity and more rapid bacterial killing kinetics. researchgate.net These engineered peptides often retain or even enhance antimicrobial activity while exhibiting reduced toxicity. mdpi.comresearchgate.net Computational studies have also been employed to predict the efficacy of dermaseptin analogues, for instance, by modeling their interaction with viral proteins, which can guide the rational design of new antiviral peptides. nih.gov

Peptide/AnalogueModificationKey FindingReference
d-dermaseptin S4 L7KLeucine to Lysine substitution at position 7Decreased hydrophobicity and hemolytic activity mdpi.com
d-dermaseptin S4 L7K, A14KAdditional Leucine to Lysine substitution at position 14Further decreased hydrophobicity mdpi.com
Dermaseptin-SS1 analogue 14V5KAmino acid substitutionsLower salt sensitivity and more rapid bacterial killing researchgate.net
Dermaseptin-S4 analogues (K4, K20, K4K20)Lysine substitutionsInvestigated as potential competitive inhibitors for viral entry nih.gov

Investigation of Peptide-Based Delivery Systems (e.g., Nanoparticles)

To overcome challenges associated with the delivery and stability of antimicrobial peptides, researchers are exploring various delivery systems. Nanoparticles, in particular, have emerged as a promising platform for encapsulating and delivering peptides like dermaseptins. These systems can protect the peptide from enzymatic degradation, improve its solubility, and facilitate targeted delivery to the site of infection. researchgate.netmdpi.com

Alginate nanoparticles have been successfully used to adsorb Dermaseptin B2 (DRS-B2). mdpi.com This formulation, designated Alg NPs + DRS-B2, demonstrated enhanced antibacterial activity against Escherichia coli strains compared to the peptide alone. mdpi.com The electrostatic interactions between the negatively charged alginate and the positively charged dermaseptin are thought to drive this association, creating a potent antibacterial formulation. mdpi.com Similarly, chitosan (B1678972) nanoparticles have been investigated for the delivery of dermaseptin peptides to tumor cells, highlighting the versatility of these delivery systems. nih.gov

The use of poly(lactic-co-glycolic acid) (PLGA) nanocarriers is another area of active research for peptide delivery. mdpi.com These biodegradable and biocompatible nanoparticles can be engineered to release their peptide cargo in a sustained manner, which is beneficial for various applications, including regenerative medicine and the treatment of chronic infections. mdpi.com The physicochemical properties of these nanocarriers, such as particle size, can be tailored to optimize their therapeutic efficacy. mdpi.com

Exploration of Synergistic Strategies with Existing Agents

Combining antimicrobial peptides with conventional antibiotics or other agents is a strategy being explored to enhance antimicrobial efficacy and combat drug resistance. acs.orgnih.gov This synergistic approach can potentially lower the required concentration of each agent, thereby reducing the risk of toxicity and slowing the development of resistance. nih.gov

The mechanism of synergy often involves one agent permeabilizing the bacterial outer membrane, allowing the other agent to access its intracellular target more effectively. acs.org For instance, the synergistic effect of magainin 2 and tachyplesin I against both Gram-negative and Gram-positive bacteria is thought to be related to the permeabilization of the bacterial membrane. nih.gov

In the context of dermaseptins, synergistic effects have been observed between different members of the peptide family. For example, dermaseptin-PD-1 and dermaseptin-PD-2, isolated from the frog Pachymedusa dacnicolor, demonstrated synergistic interaction in inhibiting the growth of Escherichia coli. nih.gov Furthermore, the addition of small molecules like lactic acid or menthol (B31143) to the Alg NPs + DRS-B2 formulation was found to augment its antibacterial activity. mdpi.com The exploration of such combinations could lead to more potent and effective antimicrobial treatments. A crucial metric for evaluating synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of less than 0.5 generally indicates a synergistic interaction. acs.org

Expanding Research into Novel Pathogens and Biological Systems

The broad antimicrobial spectrum of dermaseptins provides a strong rationale for expanding research to investigate their efficacy against a wider range of novel and emerging pathogens. nih.gov While much of the research has focused on common bacterial and fungal species, the potential of dermaseptins to combat other types of pathogens remains an important area of investigation.

For example, dermaseptins have shown activity against various parasites. nih.gov The interaction of dermaseptin 01 with membranes containing lipid extracts from Leishmania amazonensis suggests its potential as an anti-leishmanial agent. researchgate.net Further studies are warranted to explore the effectiveness of dermaseptin AA-2-5 and its analogues against a broader array of protozoan parasites.

Research is also extending to challenging multidrug-resistant pathogens. Dermaseptin has demonstrated potent activity against the emerging fungal pathogen Candida auris, with a minimum inhibitory concentration (MIC) of 15.62 μg/mL. rsc.org Given the increasing threat of pandrug-resistant bacteria, such as certain strains of Pseudomonas aeruginosa and Acinetobacter baumannii, evaluating the activity of novel dermaseptin derivatives against these organisms is a critical future direction. mdpi.comnih.gov The investigation of dermaseptins against various viral pathogens is also an active area of research. nih.gov

Finally, understanding the interaction of dermaseptins with different biological systems is crucial for their development. This includes studying their effects on host immune responses and their interactions with the microbiome. nih.govmdpi.com As only a small fraction of anuran species have been screened for these peptides, the continued exploration of new frog species is likely to yield novel dermaseptin-like peptides with unique activities. nih.gov

Q & A

Basic Research Questions

Q. What standardized assays are used to evaluate the antifungal efficacy of Dermaseptin AA-2-5, and how are results interpreted?

  • Methodology : Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays are foundational. For example, MIC values ≤15.62 µg/mL and MFC ≤31.25 µg/mL against Candida auris indicate potent activity . Spectrophotometric analysis of oxidative stress markers (e.g., lipid peroxidation, antioxidant enzyme activity) and RT-qPCR for gene expression (e.g., CATA, SOD4) are critical for mechanistic insights . Statistical validation via one-way ANOVA (p ≤0.05) ensures reproducibility .

Q. How does this compound interact with microbial membranes, and what techniques validate these interactions?

  • Methodology : Biosensor technology quantifies membrane-binding affinity by distinguishing superficial binding vs. bilayer penetration. For example, surface plasmon resonance (SPR) measures apparent affinity constants, correlating insertion affinity with cytolytic activity . Fluorescence assays using liposome models or atomic force microscopy (AFM) further visualize membrane disruption .

Q. What are the cytotoxicity thresholds for this compound in mammalian cells, and how are they determined?

  • Methodology : MTT assays measure cell viability. For instance, cytotoxicity (CC₅₀) >1000 µg/mL in VERO/LLCMK2 cells suggests selectivity, while CC₅₀ of 105 µg/mL in insect-derived C6/36 cells highlights species-specific toxicity . Dose-response curves and IC₅₀ calculations (e.g., GraphPad Prism) standardize comparisons .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its therapeutic index (efficacy vs. toxicity)?

  • Methodology : Rational design involves substituting residues to alter charge/hydrophobicity. For example, replacing methionine with lysine (K4K20S4 derivative) reduces hemolytic activity by lowering hydrophobicity (22.7 vs. 28.9) while retaining antimicrobial potency . In vivo murine models validate safety and efficacy . Comparative studies of analogs (e.g., dermaseptin B2) using SPR and cytotoxicity assays identify optimal candidates .

Q. How do oxidative stress pathways in pathogens respond to this compound, and what contradictions exist in current data?

  • Methodology : Transcriptomic profiling (RT-qPCR) reveals upregulation of primary antioxidant genes (CATA, SOD4) and downregulation of secondary enzymes (GST1, GSHR) in C. auris . However, conflicting reports on lipid peroxidation (LPO) levels—e.g., increased LPO in treated fungi vs. suppressed LPO in bacterial biofilms—suggest pathogen-specific responses. Resolving contradictions requires cross-species assays under standardized oxidative stress conditions .

Q. What experimental designs address this compound’s stability in protease-rich environments, and how does this impact clinical translation?

  • Methodology : Protease susceptibility assays (e.g., incubation with matrix metalloproteases) quantify peptide degradation rates via HPLC or mass spectrometry . Parallel MIC/MFC testing post-incubation evaluates retained activity. For example, derivatives with D-amino acids resist proteolysis better than L-isomers, enhancing in vivo stability .

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) elucidate this compound’s immunomodulatory effects?

  • Methodology : Macrophage co-culture models with pathogen-infected cells assess cytokine release (ELISA) and phagocytic activity (flow cytometry). RNA-seq identifies immune pathway modulation (e.g., NF-κB, ROS signaling). For instance, dermaseptin B2 downregulates pro-angiogenic genes (VEGF, HIF-1α) in cancer models, suggesting dual antimicrobial/anti-proliferative roles .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in cytotoxicity data across cell lines?

  • Methodology : Normalize cytotoxicity metrics using cell-type-specific controls (e.g., primary vs. immortalized lines). For example, CC₅₀ values in C6/36 (insect) vs. VERO (mammalian) cells vary due to membrane lipid composition differences. Meta-analyses of CC₅₀/MIC ratios (e.g., >10 indicates therapeutic window) clarify selectivity .

Q. What statistical frameworks validate the significance of gene expression changes induced by this compound?

  • Methodology : RT-qPCR data require ΔΔCt analysis with housekeeping genes (e.g., GAPDH) and Benjamini-Hochberg correction for false discovery rates. Replicates (n≥3) and ANOVA with post-hoc tests (e.g., Tukey’s) ensure robustness .

Tables of Key Findings

Property Value/Outcome Method Reference
MIC (C. auris)15.62 µg/mLBroth microdilution
MFC (C. auris)31.25 µg/mLColony counting
CC₅₀ (VERO cells)>1000 µg/mLMTT assay
Anti-DENV2 EC₅₀ (C6/36)15 µg/mLPlaque reduction
Hemolysis (K4K20S4)96% reduction vs. native peptideHemolytic assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.